2-(2,6-Difluorobenzoyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorobenzoyl)oxazole, also known as DFB and Benzoxazole, is an organic compound that has been extensively studied for various chemical, biological, and industrial applications. It contains a total of 21 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular formula of this compound is C10H5F2NO2. It contains a five-membered oxazole ring and a six-membered aromatic ring .Chemical Reactions Analysis
Oxazoles have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .Scientific Research Applications
Synthesis and Chemical Properties
Oxazole Synthesis
Research has demonstrated methods for synthesizing oxazole derivatives, including those similar to 2-(2,6-Difluorobenzoyl)oxazole. For example, a study outlined a synthetic route for oxazole-containing compounds, emphasizing efficiency and waste reduction in the production process (Rizzo et al., 2000).
Tautomerization and Transmetalation
Oxazole molecules have been shown to undergo transformations such as tautomerization to carbene tautomers and transmetalation to gold, indicating their chemical versatility (Ruiz & Perandones, 2009).
Modular Synthesis of Oxazoles
Studies have explored efficient methods for the synthesis of oxazole structures, such as a gold-catalyzed oxidation strategy for creating 2,4-disubstituted oxazoles, highlighting the adaptability of oxazole synthesis (Luo et al., 2012).
Applications in Medicinal Chemistry
Biological Activity of Oxazoles
Oxazole compounds, including structures similar to this compound, display a range of biological activities due to their ability to bind with various enzymes and receptors. These compounds are used in the treatment of diseases and have shown promise as medicinal agents (Zhang, Zhao, & Zhou, 2018).
Antimicrobial Potential
Some oxazole derivatives, including those related to this compound, have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Jadhav et al., 2017).
Material Science and Organic Electronics
Optical and Electronic Properties
The structural modifications of benzobisoxazoles, a class of compounds related to oxazoles, can significantly influence their optical and electronic properties, offering potential applications in material science (Tlach et al., 2013).
Photoluminescence Properties
Oxazole-based heterocycles have been studied for their luminescent properties, indicating potential applications in the field of dyes and pigments (Eseola et al., 2011).
Mechanism of Action
Target of Action
2-(2,6-Difluorobenzoyl)oxazole is a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems through numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known to interact with their targets via non-covalent interactions . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Safety and Hazards
While specific safety data for 2-(2,6-Difluorobenzoyl)oxazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZIGHLZLIEDIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642106 |
Source
|
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-44-6 |
Source
|
Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.